molecular formula C15H13BrClN3 B12969676 7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12969676
M. Wt: 350.64 g/mol
InChI Key: QBMYIKUMZKJLSS-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by the presence of a bromophenyl group at the 7th position, a chlorine atom at the 4th position, and three methyl groups at the 2nd, 5th, and 6th positions. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form the pyrrolo[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation can significantly reduce reaction times and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an adenosine kinase inhibitor, increasing extracellular adenosine concentrations at sites of tissue trauma. This inhibition can lead to analgesic and anti-inflammatory effects . The compound’s interaction with adenosine receptors and other pathways involved in inflammation and pain signaling is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13BrClN3

Molecular Weight

350.64 g/mol

IUPAC Name

7-(4-bromophenyl)-4-chloro-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C15H13BrClN3/c1-8-9(2)20(12-6-4-11(16)5-7-12)15-13(8)14(17)18-10(3)19-15/h4-7H,1-3H3

InChI Key

QBMYIKUMZKJLSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=NC(=N2)C)Cl)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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